3-Acetyl-6-chloropyridazine
Overview
Description
3-Acetyl-6-chloropyridazine is a heterocyclic compound. It has a molecular formula of C6H5ClN2O and an average mass of 156.570 Da .
Synthesis Analysis
The synthesis of 3-Acetyl-6-chloropyridazine involves taking 3,6-dichloropyridazine and ammonia water as raw materials according to a quantity ratio of 1:0.5-7.5 . The raw materials are placed in a proper solvent for reaction at 30-180 DEG C .Molecular Structure Analysis
The molecular structure of 3-Acetyl-6-chloropyridazine is represented by the InChI code1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3
. The compound has a mono-isotopic mass of 156.009033 Da . Physical And Chemical Properties Analysis
3-Acetyl-6-chloropyridazine is a solid at room temperature . It has a molecular weight of 156.57 . The compound should be stored in a refrigerator .Scientific Research Applications
Application 1: Anticancer Agents
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 3-Acetyl-6-chloropyridazine has been used in the design and synthesis of novel chloropyridazine hybrids, which show promise as anticancer agents . These compounds act by inducing apoptosis (programmed cell death) and inhibiting PARP-1 (Poly [ADP-ribose] polymerase 1), a protein involved in DNA repair .
- Methods of Application or Experimental Procedures : Guided by the molecular hybridization principle, a novel series of 4-chloropyridazinoxyphenyl conjugates was designed and synthesized . The growth inhibition percentage of the designed hybrids was investigated in eleven cancer cell lines .
- Results or Outcomes : The anticancer activities were found to be in the following order: 4-chloropyridazinoxyphenyl-aromatic ketones hybrids > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid . Compounds 3c, 3d, and 3e demonstrated comparable efficiencies to olaparib, a known PARP-1 inhibitor .
Application 2: Herbicides
- Scientific Field : Agricultural Chemistry .
- Summary of the Application : 3-Acetyl-6-chloropyridazine has been used in the synthesis of halogeno-pyridazylphenyl ethers, which have shown significant biological activity as herbicides .
- Methods of Application or Experimental Procedures : The compound is synthesized by reacting 3-chloropyridazine with phenols in the presence of a base . This results in the formation of 3-phenoxy-6-chloropyridazines .
- Results or Outcomes : The resulting halogeno-pyridazylphenyl ethers have demonstrated marked biological activity, making them effective as herbicides .
Safety And Hazards
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLIDYMQRPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676511 | |
Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-6-chloropyridazine | |
CAS RN |
214701-31-2 | |
Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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